Cas no 688356-16-3 (1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one)
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chlorophenyl)-2-((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)ethanone
- 1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one
- 1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}thio)ethanone
- HMS1910J13
- 1-(4-chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone
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- Inchi: 1S/C22H14ClF2N3OS/c23-14-7-5-13(6-8-14)20(29)12-30-22-27-19-4-2-1-3-16(19)21(28-22)26-15-9-10-17(24)18(25)11-15/h1-11H,12H2,(H,26,27,28)
- InChI Key: LCSPNRJJXAPGNJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(CSC1=NC2C=CC=CC=2C(=N1)NC1C=CC(=C(C=1)F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 581
- XLogP3: 6.5
- Topological Polar Surface Area: 80.2
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6548-4711-2μmol |
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one |
688356-16-3 | 2μmol |
$57.0 | 2023-09-05 | ||
| Life Chemicals | F6548-4711-5μmol |
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one |
688356-16-3 | 5μmol |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F6548-4711-10μmol |
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one |
688356-16-3 | 10μmol |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F6548-4711-20μmol |
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one |
688356-16-3 | 20μmol |
$79.0 | 2023-09-05 | ||
| Life Chemicals | F6548-4711-1mg |
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one |
688356-16-3 | 1mg |
$54.0 | 2023-09-05 | ||
| Life Chemicals | F6548-4711-2mg |
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one |
688356-16-3 | 2mg |
$59.0 | 2023-09-05 | ||
| Life Chemicals | F6548-4711-3mg |
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one |
688356-16-3 | 3mg |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F6548-4711-4mg |
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one |
688356-16-3 | 4mg |
$66.0 | 2023-09-05 | ||
| Life Chemicals | F6548-4711-5mg |
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one |
688356-16-3 | 5mg |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F6548-4711-10mg |
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one |
688356-16-3 | 10mg |
$79.0 | 2023-09-05 |
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one
Introduction to 1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one and Its Significance in Modern Chemical Biology
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one, identified by its CAS number 688356-16-3, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural composition of this compound incorporates several key functional groups, including a chlorophenyl moiety, a sulfanyl group linked to a quinazoline core, and an amine-substituted phenyl ring, which collectively contribute to its unique chemical properties and biological activities.
The significance of 1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one is further underscored by its potential role in modulating biological pathways relevant to various diseases. Recent advancements in medicinal chemistry have highlighted the importance of quinazoline derivatives in the design of pharmacological compounds. Quinazoline scaffolds are well-documented for their involvement in a wide array of biological processes, including kinase inhibition, which is a critical target in cancer therapy. The presence of a 3,4-difluorophenylamino group in this compound suggests enhanced binding affinity and metabolic stability, attributes that are highly valued in drug development.
In the context of current research, the compound's structure aligns with the growing trend toward the development of multitargeted inhibitors. Multitargeted approaches have emerged as a promising strategy in drug discovery due to their ability to simultaneously modulate multiple disease-related pathways. The sulfanyl group in 1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one not only contributes to its structural complexity but also plays a pivotal role in its interactions with biological targets. This feature has prompted investigations into its potential as an inhibitor of enzymes involved in signal transduction and cell proliferation.
Moreover, the chlorophenyl substituent is known to influence the pharmacokinetic properties of molecules by affecting their solubility and distribution profiles. This characteristic is particularly relevant in the context of drug formulation and delivery systems. Researchers have been exploring ways to optimize these properties to enhance bioavailability and therapeutic efficacy. The combination of these structural elements makes 1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one a compelling candidate for further investigation.
Recent studies have begun to elucidate the mechanistic aspects of this compound's interaction with biological targets. For instance, preliminary computational studies suggest that the quinazoline core may engage with ATP-binding pockets of kinases, thereby inhibiting their activity. The amine group from the 3,4-difluorophenylamino moiety is predicted to form critical hydrogen bonds with key residues in the target protein. These interactions are hypothesized to disrupt normal cellular signaling cascades that are aberrantly activated in diseases such as cancer.
The sulfanyl group has also been implicated in modulating enzyme activity through allosteric regulation or covalent binding mechanisms. Such interactions could provide a basis for developing compounds with enhanced selectivity and reduced side effects. The presence of both fluorine atoms in the 3,4-difluorophenyl group is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity. This feature has been leveraged in the design of numerous successful drugs that exhibit improved pharmacokinetic profiles.
In vitro studies have begun to validate these hypotheses by evaluating the compound's potency against various kinases and other enzymes relevant to disease pathways. Initial results indicate promising activity against several targets known to be involved in tumor growth and progression. These findings have spurred interest among researchers who are keen on exploring further applications of this compound.
The development of 1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one also reflects broader trends in drug discovery methodologies. High-throughput screening (HTS), molecular docking simulations, and structure-based drug design (SBDD) are increasingly being employed to identify novel lead compounds with desired biological activities. The structural features of this compound make it an attractive candidate for SBDD approaches due to its complex scaffold and multiple interacting sites.
Additionally, green chemistry principles are being integrated into synthetic methodologies to ensure sustainability and environmental responsibility. The synthesis of 1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one has been optimized using catalytic processes that minimize waste generation and energy consumption. Such efforts align with global initiatives aimed at promoting sustainable pharmaceutical practices.
The potential therapeutic applications of this compound extend beyond oncology. Emerging evidence suggests that it may also exhibit activity against inflammatory diseases and infectious pathogens by modulating immune responses or interfering with pathogen-specific enzymes. These broader applications could significantly expand its clinical relevance if further preclinical studies support these findings.
In conclusion,1-(4-chlorophenyl)-2-({4-[ (3 , 4 - difluoropheny l ) amino ] qu i naz olin - 2 - yl } sulf anyl l ) eth an - 1 - one, CAS no. 688356 - 16 - 3, represents a structurally complex and biologically active molecule with significant potential for therapeutic development. Its unique combination of functional groups and predicted interactions with biological targets make it a valuable asset in ongoing drug discovery efforts within chemical biology.
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